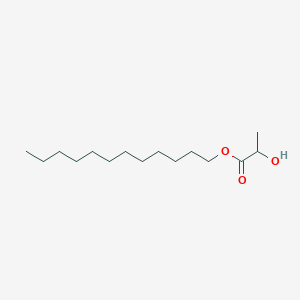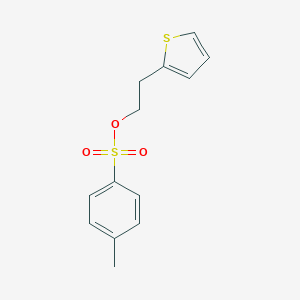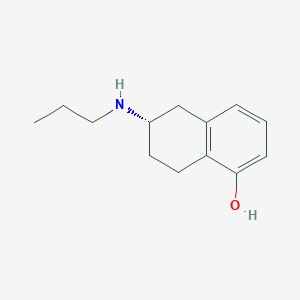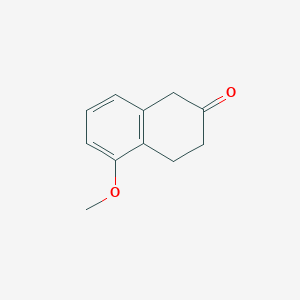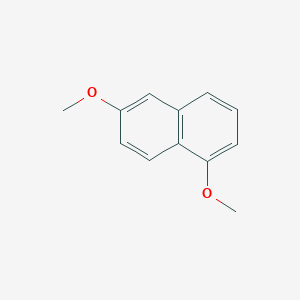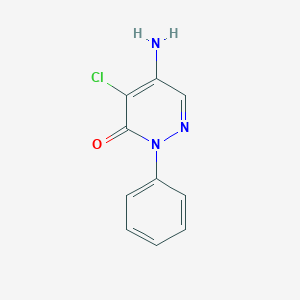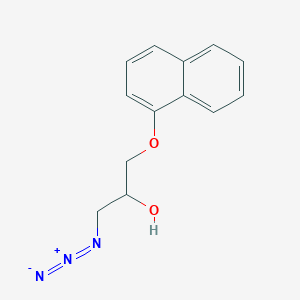
2-Propanol, 1-azido-3-(1-naphthalenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic naphthalene derivatives. For instance, one study describes the synthesis of (S)-(+)-2-(2-Naphthyl)-2-(N-methyl)aminoethanol, which, like our compound of interest, originates from naphthalene derivatives. This synthesis involves asymmetric dihydroxylation, cyclization, azide opening of epoxides, and catalytic hydrogenation, yielding the final product with high enantiomeric excess (Zhang Sheng-yong, 2007).
Molecular Structure Analysis
The molecular structure of azido-naphthalene derivatives can be complex, with intramolecular interactions influencing their physical and chemical properties. For example, azido-bridged copper(II) complexes derived from naphthalene-based ligands show varying structures based on solvent conditions, indicating the influence of molecular structure on the formation of supramolecular assemblies (Z. You, Xiaoli Ma, Shu-yun Niu, 2008).
Chemical Reactions and Properties
Azido-naphthalene compounds participate in diverse chemical reactions, such as 1,3-dipolar cycloadditions, commonly known as "click chemistry." This reactivity can be harnessed for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Gautam Kumar Dhuda et al., 2021).
Physical Properties Analysis
The physical properties of azido-naphthalene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material development. For example, solvent-controlled synthesis can lead to different crystal structures and, consequently, different physical properties, as seen in azido-bridged copper(II) complexes (Z. You, Xiaoli Ma, Shu-yun Niu, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with olefins and participation in cycloaddition reactions, are key to understanding the utility of azido-naphthalene compounds in synthetic chemistry. Their ability to undergo various transformations allows for the creation of a wide array of functional materials and bioactive molecules (Masayuki Sato et al., 1987).
科学研究应用
Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemically active molecules. For instance, a study focused on the synthesis and characterization of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol from 2-vinylnaphthalene, employing a series of reactions including azide opening of epoxides and catalytic hydrogenation of azido alcohols (Zhang Sheng-yong, 2007).
Anticancer Applications
- A notable study developed new 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles via click chemistry, targeting anticancer drug discovery. The compounds synthesized demonstrated potent cytotoxic activities against various cancer cell lines, marking a significant step in medicinal chemistry for cancer treatment (Gautam Kumar Dhuda et al., 2021).
Biological Activity and Pharmacology
- Research into the biological activity of compounds derived from 2-Propanol, 1-azido-3-(1-naphthalenyloxy)-, has led to the development of potential antihypertensive agents. Specifically, novel aryloxy propanoyl thiadiazoles have been synthesized as potential antihypertensive agents, showcasing the broad application of this chemical structure in designing new therapeutic agents (Amarish B. Samel, N. Pai, 2010).
Material Science and Coordination Chemistry
- In the realm of materials science, coordination clusters based on Dy4 have been synthesized, demonstrating exceptional stability in water, organic solvents, and even in acidic and alkaline solutions. This research highlights the potential for creating chemically stable materials for a range of applications, including single-molecule magnets (Shui Yu et al., 2021).
Stereochemistry and Molecular Recognition
- The compound's derivatives have been studied for their enantioselective interactions, particularly in the formation of homochiral metal-organic frameworks. Such studies underscore the importance of chirality in chemical reactions and materials design, with applications ranging from catalysis to drug development (D. Reger et al., 2013).
属性
IUPAC Name |
1-azido-3-naphthalen-1-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c14-16-15-8-11(17)9-18-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYVTMHROMKAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN=[N+]=[N-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444081 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
CAS RN |
87102-64-5 |
Source


|
| Record name | 2-Propanol, 1-azido-3-(1-naphthalenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
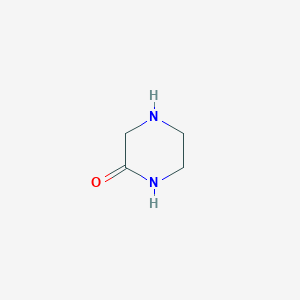
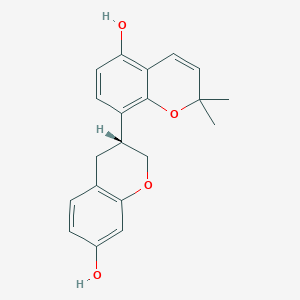
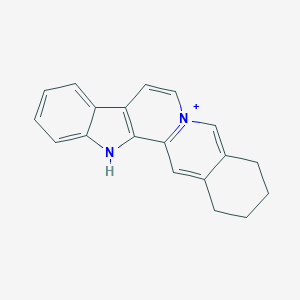
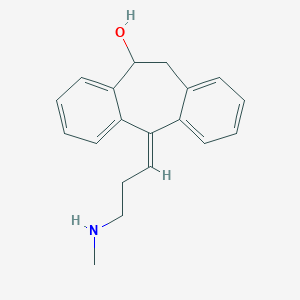
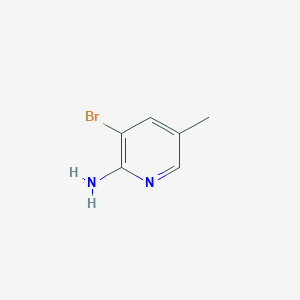
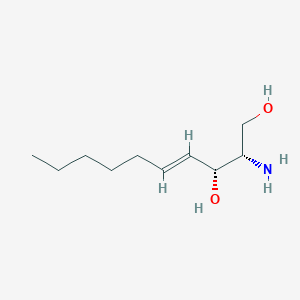
![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)
